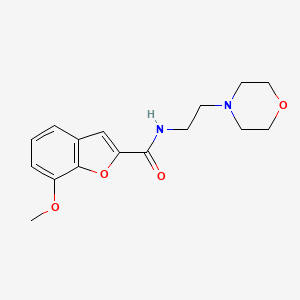

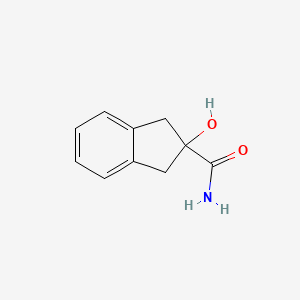

7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide” is a novel benzofuran-2-carboxamide derivative . It has been synthesized and evaluated for its neuroprotective and antioxidant activities . This compound is part of a series of benzofuran-2-carboxamide derivatives that have been synthesized and studied for their potential biological activities .

Synthesis Analysis

The synthesis of “7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide” involves the creation of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives . The synthesis process yielded moderate to good results .Aplicaciones Científicas De Investigación

Anticancer Potential

Benzofuran derivatives have garnered interest due to their remarkable anticancer activities. Specifically, 7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide has demonstrated promising effects against several cancer cell lines. For instance, it inhibits cell growth in leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) . Researchers are exploring its potential as an effective anticancer agent.

Fluorous Chemistry Applications

7-Methoxy-2-benzofurancarboxamide plays a role in fluorous chemistry. It can be used in the synthesis of the fluorous counterpart of the Marshall resin, specifically 4-(1H,1H,2H,2H-perfluorodecylsulfanyl)phenol . Fluorous compounds have unique properties, making them valuable in separation techniques and drug discovery.

Drug Lead Compound Exploration

Given its biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects, benzofuran compounds like this one are considered potential natural drug lead compounds. Researchers are keen on uncovering novel therapeutic applications for this class of molecules .

Synthetic Methods and Ring Construction

Recent advances have led to the discovery of novel methods for constructing benzofuran rings. For instance:

- A unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran derivatives .

- Proton quantum tunneling facilitates the construction of benzofuran rings with fewer side reactions and high yield .

Bioactivity-Structure Relationship

Understanding the relationship between the bioactivities of benzofuran derivatives and their structures is crucial. Researchers continue to explore how specific modifications impact their pharmacological properties .

Propiedades

IUPAC Name |

7-methoxy-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-20-13-4-2-3-12-11-14(22-15(12)13)16(19)17-5-6-18-7-9-21-10-8-18/h2-4,11H,5-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUJLWJRQKXRQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49718394 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)

![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2733942.png)

![5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2733944.png)

![6-(2-Fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733945.png)

![5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733947.png)

![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)

![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)

![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)